Jak-IN-14 -

Jak-IN-14

Catalog Number: EVT-8342240
CAS Number:
Molecular Formula: C19H15FN4O
Molecular Weight: 334.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Jak-IN-14 is a selective inhibitor of Janus kinase, specifically targeting the JAK1 isoform. Janus kinases are a family of non-receptor tyrosine kinases that play a crucial role in the signaling pathways of various cytokines and growth factors. The inhibition of these kinases has significant therapeutic implications, especially in the treatment of autoimmune diseases and certain cancers. Jak-IN-14 is part of a broader class of Janus kinase inhibitors that have been developed to modulate immune responses and inflammation.

Source and Classification

Jak-IN-14 is classified as a small molecule inhibitor within the category of Janus kinase inhibitors. These compounds are designed to interfere with the activity of JAKs, which are pivotal in the JAK/STAT signaling pathway. This pathway is essential for transmitting signals from various cytokine receptors to the nucleus, influencing gene expression and cellular responses. The development of Jak-IN-14 is part of ongoing research into more effective treatments for conditions such as rheumatoid arthritis, psoriasis, and other inflammatory diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Jak-IN-14 involves several key steps that utilize advanced organic chemistry techniques. While specific synthetic routes for Jak-IN-14 were not detailed in the available literature, similar compounds in its class often employ methods such as:

  1. Reactions involving heterocycles: Many JAK inhibitors are synthesized using reactions that form or modify heterocyclic structures, which are critical for their biological activity.
  2. Coupling reactions: These reactions link different molecular fragments together, typically through amide or ester bonds.
  3. Functional group transformations: This includes oxidation, reduction, and substitution reactions that modify existing groups on the molecule to enhance potency or selectivity.

For instance, previous studies have reported successful synthesis routes involving multi-step processes that yield high purity and yield rates for similar JAK inhibitors .

Molecular Structure Analysis

Structure and Data

  • A pyrimidine or quinazoline core: These structures are often involved in binding to the ATP-binding pocket of JAKs.
  • Substituents that enhance binding affinity: These may include alkyl chains or aromatic rings that improve hydrophobic interactions with the target enzyme.

The three-dimensional conformation of Jak-IN-14 is crucial for its interaction with JAK1, influencing its efficacy as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Jak-IN-14 undergoes several chemical reactions during its synthesis and in its interactions with biological targets:

  1. Binding interactions: The inhibitor forms non-covalent interactions with the active site of JAK1, stabilizing its conformation.
  2. Metabolic transformations: In vivo, Jak-IN-14 may be subject to metabolic processes such as oxidation or hydrolysis, which can affect its pharmacokinetics and bioavailability.

The understanding of these reactions is vital for optimizing the compound's therapeutic profile .

Mechanism of Action

Process and Data

Jak-IN-14 exerts its pharmacological effects by selectively inhibiting JAK1 activity. The mechanism involves:

  1. Competitive inhibition: Jak-IN-14 competes with ATP for binding at the active site of JAK1, preventing phosphorylation of downstream signaling molecules like STAT proteins.
  2. Disruption of signaling pathways: By inhibiting JAK1, Jak-IN-14 effectively reduces the activation of STATs involved in inflammatory responses, thereby modulating immune system activity.

This mechanism underlies its potential applications in treating autoimmune diseases where overactive JAK/STAT signaling is implicated .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not provided in the search results, typical properties for small molecule inhibitors like Jak-IN-14 include:

  • Solubility: Often designed to be soluble in aqueous environments to facilitate oral bioavailability.
  • Stability: Chemical stability under physiological conditions is crucial for efficacy.

Characterization techniques such as NMR spectroscopy or mass spectrometry are commonly employed to confirm these properties during development .

Applications

Scientific Uses

Jak-IN-14 has potential applications in various therapeutic areas:

  1. Autoimmune Diseases: It may be used to treat conditions like rheumatoid arthritis by reducing inflammation through JAK inhibition.
  2. Cancer Therapy: Given its role in modulating immune responses, it could be explored as an adjunct therapy in certain malignancies where JAK signaling contributes to tumor growth.
  3. Research Tool: As a selective inhibitor, Jak-IN-14 can serve as a valuable tool in research settings to dissect the roles of JAK1 in cellular signaling pathways.

The ongoing exploration of Jak-IN-14's efficacy and safety profiles will likely lead to further advancements in therapeutic strategies targeting Janus kinases .

Molecular Context of Jak-IN-14 in Janus Kinase-Signal Transducer and Activator of Transcription Signaling

Role of Janus Kinase-Signal Transducer and Activator of Transcription Pathway Dysregulation in Disease Pathogenesis

The Janus kinase-signal transducer and activator of transcription pathway serves as a critical conduit for extracellular cytokine signals to directly regulate nuclear gene transcription. This evolutionarily conserved pathway is activated by more than 50 soluble mediators, including interleukins, interferons, and hematopoietic growth factors, enabling rapid modulation of cellular processes including immune function, hematopoiesis, and inflammation resolution [1] [10]. Dysregulation manifests through two primary mechanisms: hyperactivation driving inflammatory and proliferative disorders, and inactivating mutations causing immunodeficiencies.

In autoimmune conditions such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, constitutive Janus kinase-signal transducer and activator of transcription activation sustains inflammatory cascades. Pathogenic T helper 17 cell differentiation, for example, requires interleukin-6-induced signal transducer and activator of transcription 3 phosphorylation, which promotes interleukin-17 production and neutrophil recruitment [5] [9]. Similarly, granulocyte-macrophage colony-stimulating factor-dependent signal transducer and activator of transcription 5 activation drives macrophage and dendritic cell maturation, amplifying tissue inflammation [2] [5]. Hematologic malignancies demonstrate distinct Janus kinase-signal transducer and activator of transcription aberrations, exemplified by the Janus kinase 2 V617F gain-of-function mutation present in >95% of polycythemia vera cases. This mutation induces cytokine-independent dimerization and constitutive activation, driving uncontrolled myeloid proliferation [4] [10].

Table 1: Cytokine Classes and Their Janus Kinase-Signal Transducer and Activator of Transcription Utilization in Disease Pathogenesis

Cytokine ClassRepresentative MembersJanus Kinases UtilizedSignal Transducer and Activator of Transcription Proteins ActivatedPathogenic Roles
γ-Chain CytokinesInterleukin-2, Interleukin-4, Interleukin-7, Interleukin-15Janus kinase 1, Janus kinase 3Signal transducer and activator of transcription 5, Signal transducer and activator of transcription 6T-cell dysregulation, Autoimmunity
Interleukin-6 FamilyInterleukin-6, Interleukin-11Janus kinase 1, Janus kinase 2, Tyrosine kinase 2Signal transducer and activator of transcription 3Acute-phase inflammation, T helper 17 differentiation
InterferonsInterferon-α, Interferon-γJanus kinase 1, Janus kinase 2, Tyrosine kinase 2Signal transducer and activator of transcription 1, Signal transducer and activator of transcription 2Autoantibody production, Macrophage activation
Granulocyte-Macrophage Colony-Stimulating Factor FamilyGranulocyte-macrophage colony-stimulating factor, Interleukin-5Janus kinase 2Signal transducer and activator of transcription 5Myeloid cell expansion, Tissue inflammation

Neuroinflammatory diseases exhibit compartmentalized Janus kinase-signal transducer and activator of transcription dysregulation. Microglial Janus kinase-signal transducer and activator of transcription activation in multiple sclerosis and Parkinson disease models induces production of pro-inflammatory mediators (tumor necrosis factor-α, interleukin-1β, nitric oxide) that drive demyelination and dopaminergic neuron loss [8]. Signal transducer and activator of transcription 1 hyperactivation by interferons in systemic lupus erythematosus establishes the "interferon signature" characteristic of this disease, while polymorphisms in tyrosine kinase 2 and signal transducer and activator of transcription 4 confer susceptibility to multiple autoimmune conditions [4] [10].

Structural and Functional Basis of Janus Kinase Kinase Inhibition

Janus kinases exhibit a conserved multi-domain architecture comprising:

  • FERM Domain (Four-point-one, Ezrin, Radixin, Moesin): Mediates receptor association
  • SH2-like Domain: Stabilizes receptor interactions
  • Pseudokinase Domain: Regulates kinase activity through autoinhibition
  • Tyrosine Kinase Domain: Catalyzes tyrosine phosphorylation [3] [4]

Under basal conditions, the pseudokinase domain physically obstructs the tyrosine kinase domain, maintaining autoinhibition. Cytokine-induced receptor dimerization brings two Janus kinase molecules into proximity, enabling trans-phosphorylation of activation loop tyrosines within the tyrosine kinase domain. This triggers conformational reorganization, relieving autoinhibition and enabling catalytic activation [3] [10]. Cryo-electron microscopy studies of Janus kinase 1 complexes reveal that trans-activation requires precise orientation of tyrosine kinase domains, with αG and αEF helices forming a transient dimerization interface [3].

Jak-IN-14 exemplifies a adenosine triphosphate-competitive inhibitor that targets the conserved kinase hinge region. Its chemical structure (C₁₉H₁₅FN₄O; molecular weight 334.35 g/mol) features a nitrile-substituted aromatic scaffold that docks into the adenosine triphosphate-binding cleft of Janus kinase 1 with high complementarity. This binding impedes adenosine triphosphate coordination, preventing kinase activation [7]. Selectivity arises from differential interactions with the glycine-rich loop and hinge residues; Jak-IN-14 exhibits >8-fold selectivity for Janus kinase 1 over Janus kinase 2 and Janus kinase 3, attributed to steric and electrostatic variations within their adenosine triphosphate pockets [7] [9].

Table 2: Structural Determinants of Jak-IN-14 Selectivity Among Janus Kinases

Janus Kinase IsoformKey Adenosine Triphosphate-Binding Pocket ResiduesJak-IN-14 Inhibitory Concentration 50 (μM)Selectivity Ratio vs. Janus kinase 1
Janus kinase 1Leu959, Gly960, Ser961, Leu962, Val889<51.0 (Reference)
Janus kinase 2Arg980, Gly981, Leu982, Pro983, Val863>40>8
Janus kinase 3Leu905, Gly906, Ser907, Leu908, Val827>40>8
Tyrosine kinase 2Leu962, Gly963, Ser964, Phe965, Ile892Not reportedNot determined

The therapeutic rationale for Janus kinase 1 selectivity stems from its indispensable role in pro-inflammatory cytokine signaling (interleukin-6, interferons, γ-chain cytokines) versus the hematopoietic functions dominated by Janus kinase 2 (erythropoietin, thrombopoietin). Inhibition breadth is thus optimized to suppress pathological inflammation while minimizing hematopoietic toxicity [9].

Jak-IN-14 as a Modulator of Cytokine-Driven Immune and Inflammatory Responses

Jak-IN-14 exerts multi-tiered immunomodulation by attenuating cytokine signal transduction through Janus kinase 1-dependent pathways:

T Lymphocyte Polarization:

  • T helper 17 suppression: Interleukin-6 and interleukin-23 drive signal transducer and activator of transcription 3-dependent retinoid-related orphan receptor γt expression, essential for T helper 17 differentiation. Jak-IN-14 inhibits interleukin-6-induced signal transducer and activator of transcription 3 phosphorylation by >80% at 5 μM, significantly reducing interleukin-17A production [5] [9].
  • Regulatory T cell modulation: Interleukin-2-mediated signal transducer and activator of transcription 5 activation supports regulatory T cell development. Partial inhibition by Jak-IN-14 may rebalance T helper 17/regulatory T cell ratios without complete regulatory T cell ablation [5].

Myeloid Cell Regulation:

  • Granulocyte-macrophage colony-stimulating factor signaling via Janus kinase 2/signal transducer and activator of transcription 5 is spared at therapeutic concentrations, preserving homeostatic myeloid functions [9].
  • Jak-IN-14 potently suppresses interferon-γ-induced Janus kinase 1/Janus kinase 2-signal transducer and activator of transcription 1 signaling in macrophages, attenuating major histocompatibility complex class II upregulation and antigen presentation capacity [8].

Neutrophil Chemotaxis:

  • Interleukin-23-stimulated macrophage production of chemokine (C-C motif) ligand 20 and chemokine (C-C motif) ligand 2—critical for neutrophil and T helper 17 recruitment—is signal transducer and activator of transcription 3-dependent. Jak-IN-14 reduces chemokine secretion by >70% in vitro, potentially disrupting inflammatory cell infiltration [5] [8].

Table 3: Therapeutic Targeting Potential of Jak-IN-14 in Cytokine-Driven Pathologies

Pathological ContextKey Cytokine DriversJanus Kinase-Signal Transducer and Activator of Transcription Nodes AffectedObserved Jak-IN-14 Effects
Autoimmune ArthritisInterleukin-6, Interleukin-23, Interferon-γJanus kinase 1-signal transducer and activator of transcription 3, Janus kinase 1/Janus kinase 2-signal transducer and activator of transcription 1Suppressed T helper 17 differentiation, Reduced synovial chemokine production
Inflammatory Bowel DiseaseInterleukin-6, Interleukin-12, Interleukin-23Janus kinase 1-signal transducer and activator of transcription 3, Tyrosine kinase 2-signal transducer and activator of transcription 4Inhibited mucosal T helper 1/T helper 17 responses
Systemic Lupus ErythematosusType I Interferons, Interleukin-12Tyrosine kinase 2-signal transducer and activator of transcription 1/2/4, Janus kinase 1-signal transducer and activator of transcription 3Blocked interferon signature gene expression
NeuroinflammationInterferon-γ, Interleukin-6Janus kinase 1-signal transducer and activator of transcription 1/3Attenuated microglial activation, Reduced neuronal oxidative stress

The compound demonstrates particular promise in neuroinflammatory contexts where compartmentalized Janus kinase-signal transducer and activator of transcription activation occurs. In microglial cultures, Jak-IN-14 pretreatment inhibits interferon-γ-induced nitric oxide synthase expression by 90%, preventing neurotoxicity [6] [8]. Its brain-penetrant potential remains unvalidated, but selective Janus kinase 1 inhibition offers theoretical advantages over pan-Januss kinase inhibitors in avoiding Janus kinase 2-mediated hematological complications during chronic therapy [9].

Properties

Product Name

Jak-IN-14

IUPAC Name

N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C19H15FN4O

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C19H15FN4O/c20-15-10-12(8-9-21)4-7-14(15)16-2-1-3-18-22-17(11-24(16)18)23-19(25)13-5-6-13/h1-4,7,10-11,13H,5-6,8H2,(H,23,25)

InChI Key

MQLCYDOEKWSOBQ-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3C4=C(C=C(C=C4)CC#N)F

Canonical SMILES

C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3C4=C(C=C(C=C4)CC#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.